![molecular formula C18H18N4O6 B280604 isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate](/img/structure/B280604.png)
isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate, also known as INMT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.
Scientific Research Applications
Isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is in the field of medicine, where isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate has also been investigated for its potential use as an insecticide and herbicide due to its ability to inhibit the growth of certain pests and weeds.
Mechanism of Action
The mechanism of action of isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in inflammation, cancer, and viral infections. isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate has been shown to have a range of biochemical and physiological effects, including reducing inflammation, suppressing tumor growth, and inhibiting viral replication. isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate in lab experiments is its ability to selectively target certain enzymes and signaling pathways, making it a valuable tool for studying the mechanisms of various diseases. However, one limitation of using isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate, including investigating its potential use as a therapeutic agent for various diseases, exploring its mechanism of action in more detail, and developing new synthetic methods for producing isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate. Additionally, further research is needed to determine the safety and toxicity of isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate, particularly in human subjects.
Conclusion:
In conclusion, isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate is a chemical compound with promising potential applications in various fields, including medicine and agriculture. Its ability to selectively target certain enzymes and signaling pathways makes it a valuable tool for studying the mechanisms of various diseases. However, further research is needed to fully understand its mechanism of action and potential toxicity, as well as to develop new synthetic methods and explore its therapeutic potential.
Synthesis Methods
The synthesis of isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate involves a multi-step process that includes the condensation of 3-nitrobenzaldehyde and ethyl acetoacetate, followed by cyclization with urea and isopropyl isocyanate. The final product is obtained after purification through crystallization.
properties
Molecular Formula |
C18H18N4O6 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
propan-2-yl 2-methyl-4-(3-nitrophenyl)-6,8-dioxo-1,4-dihydropyrimido[1,2-c]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C18H18N4O6/c1-9(2)28-17(24)15-10(3)19-13-8-14(23)20-18(25)21(13)16(15)11-5-4-6-12(7-11)22(26)27/h4-9,16,19H,1-3H3,(H,20,23,25) |
InChI Key |
PIAYOCCGYDWDIA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(N2C(=CC(=O)NC2=O)N1)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC(C)C |
Canonical SMILES |
CC1=C(C(N2C(=CC(=O)NC2=O)N1)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.